Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate
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Overview
Description
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an ethyl ester group, a benzoate moiety, and an oxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride and Deoxo-Fluor®. The oxidative aromatization of oxazolines to the corresponding oxazoles is achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives like this compound can be carried out using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazolines and subsequently to oxazoles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Cyclization: Formation of the oxazole ring through cyclodehydration of β-hydroxy amides.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene, and bromotrichloromethane.
Substitution: Reagents like bromine for free radical bromination.
Cyclization: Reagents such as Burgess’ reagent, Mitsunobu reagent, and diethylaminosulfur trifluoride
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simple ester with a benzoate moiety.
Phenyl benzoate: An ester with a phenyl group attached to the benzoate.
4-Methylphenyl benzoate: An ester with a methyl-substituted phenyl group attached to the benzoate .
Uniqueness
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Biological Activity
Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic compound belonging to the oxazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features a unique structure that combines an ethyl ester with an oxazole ring. The synthesis typically involves the cyclization of appropriate precursors followed by amidation and esterification processes. The general synthetic route can be summarized as follows:
- Formation of the Oxazole Ring : This is achieved through cycloisomerization of α,β-acetylenic oximes or intramolecular cyclization of propargylamines.
- Amidation : The oxazole is then reacted with 4-aminobenzoic acid.
- Esterification : Finally, the compound is esterified with ethanol to yield this compound.
Antimicrobial Activity
Oxazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial and fungal strains.
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Escherichia coli | 20 | |
Staphylococcus aureus | 18 | |
Candida albicans | 15 |
The compound demonstrated significant antibacterial activity comparable to standard antibiotics like amoxicillin and clotrimazole.
Anticancer Activity
Recent studies indicate that compounds containing oxazole moieties exhibit anticancer properties. This compound has been tested for cytotoxic effects on various cancer cell lines:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving modulation of specific signaling pathways.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The oxazole ring may play a crucial role in binding to these targets, thereby modulating their activity.
Case Studies
A notable case study involved the evaluation of several oxazole derivatives in a comparative analysis against standard antimicrobial agents. The study highlighted that compounds similar to this compound exhibited enhanced potency against resistant strains of bacteria and fungi, indicating potential therapeutic applications in treating infections caused by drug-resistant pathogens .
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(24)15-9-11-16(12-10-15)21-19(23)17-13(2)26-22-18(17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,23) |
InChI Key |
WVFNXVDFTHTFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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